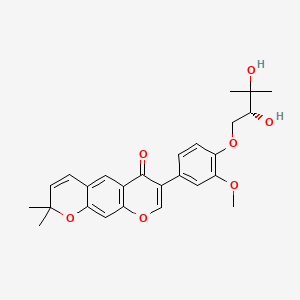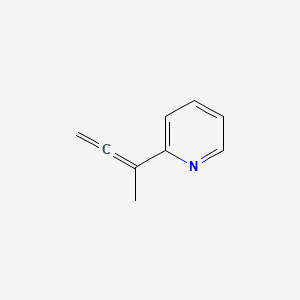
Pierreione B
Descripción general
Descripción
Pierreione B is a pyranoisoflavone compound isolated from the leaves and twigs of the plant Antheroporum pierrei. It is known for its potent inhibitory effects on the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. This compound has demonstrated strong anticancer activity, particularly against solid tumors, with minimal cytotoxicity .
Mecanismo De Acción
Target of Action
Pierreione B is a pyranoisoflavone that can be isolated from the leaves and twigs of Antheroporum pierrei . The primary target of this compound is the mammalian target of rapamycin (mTOR) signaling pathway . mTOR is a highly conserved serine-threonine kinase that plays a critical role in regulating cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its target, the mTOR signaling pathway, by inhibiting it . This inhibition leads to a decrease in the phosphorylation levels of the mTOR complexes downstream targets, p70 ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1) . This interaction results in significant nuclear translocation of eIF4E in a panel of cancer cells .
Biochemical Pathways
The inhibition of the mTOR signaling pathway by this compound affects several biochemical pathways. mTOR integrates diverse signals to regulate cell growth, proliferation, survival, protein translation, and autophagy . Therefore, the inhibition of mTOR by this compound could potentially affect all these processes, leading to downstream effects such as reduced cell growth and proliferation, and increased cell death .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its efficacy and safety . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its cytotoxicity and selective toxicity to solid tumor cell lines . This compound demonstrates solid tumor selectivity with minimal cytotoxicity . This means that this compound is able to selectively kill cancer cells while causing minimal harm to normal cells .
Análisis Bioquímico
Biochemical Properties
Pierreione B plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in cell proliferation and apoptosis, such as caspases and kinases. These interactions are crucial for its selective cytotoxicity against tumor cells. This compound binds to these enzymes, modulating their activity and leading to the induction of apoptosis in cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain kinases, which are essential for cell proliferation and survival. This inhibition disrupts the signaling pathways that promote tumor growth. Furthermore, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anticancer effects, with a gradual increase in apoptosis and reduction in tumor size .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces apoptosis in tumor cells. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use. Threshold effects have also been noted, where a certain concentration of this compound is required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux, leading to changes in metabolite levels. Specifically, this compound inhibits enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in reduced energy production in cancer cells. This metabolic disruption contributes to the compound’s selective cytotoxicity against tumor cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells. For example, this compound has been found to accumulate preferentially in tumor tissues, enhancing its anticancer effects. The transport and distribution of this compound are critical factors determining its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals guide this compound to these locations. For instance, this compound has been observed to localize in the mitochondria, where it induces mitochondrial dysfunction and triggers apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pierreione B can be synthesized through various organic synthesis methods. One common method involves the reaction of acetophenone with sulfuric acid under heating conditions. This reaction yields a yellow crystalline substance with a special aromatic odor .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from the leaves and twigs of Antheroporum pierrei. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Pierreione B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Pierreione B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the mTOR signaling pathway and its role in cell growth and proliferation.
Biology: The compound is used to investigate the biological effects of mTOR inhibition on various cellular processes.
Medicine: this compound has shown promise as an anticancer agent, particularly against solid tumors, due to its ability to selectively target cancer cells with minimal cytotoxicity
Industry: this compound is used in the synthesis of pharmaceutical intermediates and organic synthetic reagents.
Comparación Con Compuestos Similares
Rapamycin: Another mTOR inhibitor with immunosuppressive and anticancer properties.
Sirolimus: A macrolide compound that inhibits mTOR and is used as an immunosuppressant.
Everolimus: A derivative of sirolimus with similar mTOR inhibitory effects and anticancer activity.
Uniqueness of Pierreione B: this compound is unique in its solid tumor selectivity and minimal cytotoxicity compared to other mTOR inhibitors. While compounds like rapamycin and sirolimus also inhibit mTOR, this compound’s selective targeting of solid tumors makes it a promising candidate for anticancer therapy .
Propiedades
IUPAC Name |
7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXLWAJRBPKMPD-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OC[C@H](C(C)(C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801108928 | |
| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292766-21-2 | |
| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292766-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(cyclohexylcarbamoylamino)phenyl]-N,N-dimethylacetamide](/img/new.no-structure.jpg)
![3-{Benzyl[(cyclohexylamino)carbonyl]amino}propanamide](/img/structure/B1180530.png)
![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)

